molecular formula C15H14N2O2S2 B2840586 N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 1421477-00-0

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2840586
CAS RN: 1421477-00-0
M. Wt: 318.41
InChI Key: BAUPUVWKYZOPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of thiophene, a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, in 48 h .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of other thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be similar to those of other thiophene derivatives. For example, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .


Physical And Chemical Properties Analysis

Thiophene, the parent compound of “this compound”, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Corrosion Inhibition

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide and similar benzothiazole derivatives have been studied for their corrosion inhibiting properties. A study by Hu et al. (2016) found that benzothiazole derivatives can inhibit steel corrosion in acidic solutions, highlighting their potential as corrosion inhibitors (Hu et al., 2016).

Antimicrobial Properties

These compounds are also being researched for their antimicrobial properties. Research conducted by Talupur et al. (2021) and Bikobo et al. (2017) investigated benzothiazole derivatives for their potential as antimicrobial agents. These studies indicate the effectiveness of such compounds against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial drugs (Talupur et al., 2021); (Bikobo et al., 2017).

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives have been evaluated in the context of acetaminophen toxicity. Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives and demonstrated their ability to scavenge free radicals and protect against acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Fluorescence and Photonics

Qian et al. (2007) explored the properties of benzothiazole-based compounds in fluorescence and photonics. Their research highlighted the aggregation-induced emission enhancement of these compounds, underscoring their potential in photonic applications (Qian et al., 2007).

Synthesis Techniques

Research by Wang et al. (2008) and Teitei (1980) focused on the synthesis of N-benzothiazol-2-yl-amides and related compounds, showcasing innovative methods in organic synthesis and their potential applications in various fields (Wang et al., 2008); (Teitei, 1980).

Mechanism of Action

While the specific mechanism of action for “N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide” is not mentioned in the search results, it is known that thiophene derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Future Directions

The future directions for “N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide” and other thiophene derivatives involve further exploration of their therapeutic properties and potential applications in medicinal chemistry . This includes the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-11(13-6-3-9-20-13)7-8-16-14(19)15-17-10-4-1-2-5-12(10)21-15/h1-6,9,11,18H,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUPUVWKYZOPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.